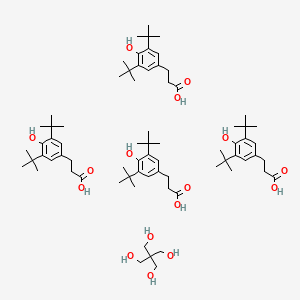
2,2-Bis(hydroxymethyl)propane-1,3-diol; 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C73H116O16 is a complex organic molecule. This compound is characterized by a large number of carbon, hydrogen, and oxygen atoms, indicating a potentially intricate structure with multiple functional groups. Such compounds are often found in natural products or synthesized for specific applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like C73H116O16 typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:
Stepwise Functional Group Introduction: This involves the sequential addition of functional groups through reactions such as alkylation, acylation, and oxidation.
Cyclization Reactions: These are used to form ring structures, which are common in complex organic molecules.
Protecting Group Strategies: Protecting groups are used to temporarily mask reactive sites during multi-step synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on:
Batch Processing: This involves carrying out reactions in large reactors where conditions such as temperature, pressure, and pH are carefully controlled.
Flow Chemistry: Continuous flow reactors can be used to improve the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
The compound C73H116O16 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The products of these reactions depend on the specific functional groups present in the molecule and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
The compound C73H116O16 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which C73H116O16 exerts its effects would depend on its specific structure and functional groups. Generally, such compounds can interact with biological molecules through:
Binding to Receptors: Interacting with specific proteins or enzymes to modulate their activity.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to C73H116O16 would have comparable molecular weights and functional groups. Examples might include other large organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of C73H116O16 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other compounds might not be as effective.
Eigenschaften
Molekularformel |
C73H116O16 |
|---|---|
Molekulargewicht |
1249.7 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/4C17H26O3.C5H12O4/c4*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;6-1-5(2-7,3-8)4-9/h4*9-10,20H,7-8H2,1-6H3,(H,18,19);6-9H,1-4H2 |
InChI-Schlüssel |
WWKIBJJAMYXFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)

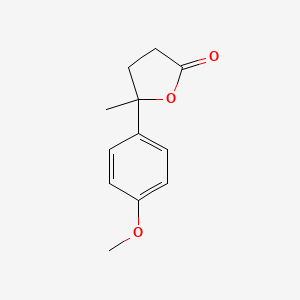
![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)

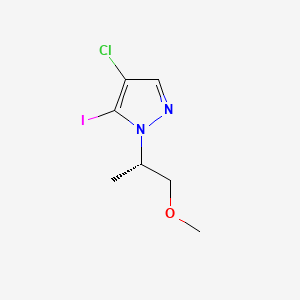
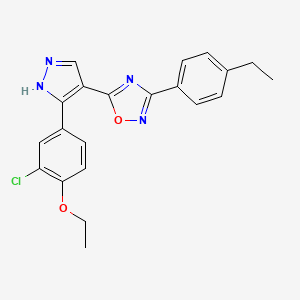
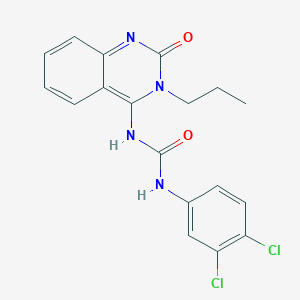
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)
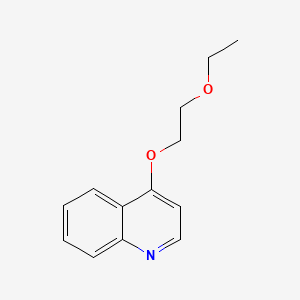

![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)
